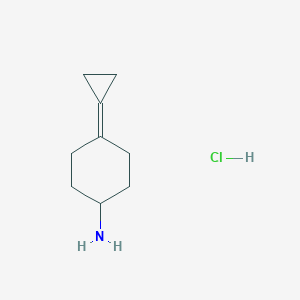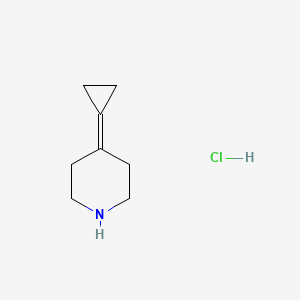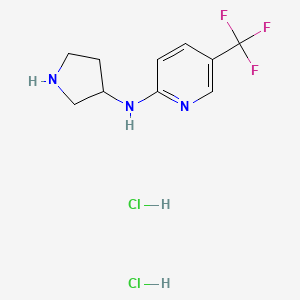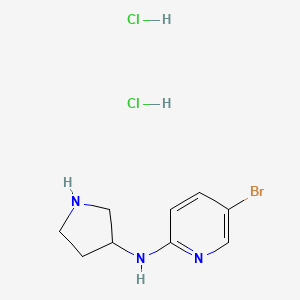
Urolithin A glucuronide
Übersicht
Beschreibung
Urolithin A glucuronide (UroA-G) is a metabolite of ellagitannin, which is a polyphenol found in various fruits and nuts. UroA-G has been studied for its potential health benefits, including its role in preventing age-related diseases and promoting longevity.
Wissenschaftliche Forschungsanwendungen
Metabolism and Bioactivity
Urolithin A glucuronide is a metabolite derived from the gut microbiota's processing of polyphenols, specifically ellagitannins and ellagic acid. This compound has been studied for its various bioactivities and health benefits. García-Villalba et al. (2022) provide a comprehensive overview of the research on urolithins, highlighting advances in understanding the gut microbiota involved in urolithin production and the relevance of urolithin metabotypes in human health. They note that urolithin A, including its glucuronide form, has been subject to significant research for its safety, bioactivity, and mechanisms of action, including human interventions (García-Villalba et al., 2022).
Anti-Inflammatory and Cancer Chemopreventive Properties
Ávila-Gálvez et al. (2019) describe the tissue deconjugation of urolithin A glucuronide to urolithin A after lipopolysaccharide-induced inflammation. This finding is significant as it helps explain the systemic in vivo activity of free Uro-A in environments subjected to inflammatory stimuli (Ávila-Gálvez et al., 2019).
Synthesis and Characterization
The regioselective synthesis of urolithin glucuronides, including urolithin A glucuronide, has been a focus of research to facilitate the testing of urolithin mechanisms of action in human cell line bioassays. Villalgordo et al. (2022) describe a novel synthesis approach for urolithin A (3,8-dihydroxy urolithin) 3- and 8-glucuronides, providing critical tools for further research (Villalgordo et al., 2022).
Effect on Cell Functions
Bobowska et al. (2020) conducted comparative studies of urolithins and their phase II metabolites, focusing on macrophage and neutrophil functions. They found that urolithin A was the most active metabolite in terms of inhibiting the inflammatory response, suggesting potential therapeutic applications (Bobowska et al., 2020).
Cardiovascular Disease Prevention
Giménez‐Bastida et al. (2012) explored the impact of urolithin A glucuronide on inflammation and associated molecular markers in human aortic endothelial cells. Their findings indicate potential benefits against cardiovascular diseases attributed to the consumption of ellagitannin-containing foods (Giménez‐Bastida et al., 2012).
Urolithin Bioavailability Study
Pfundstein et al. (2014) conducted a study on the bioavailability of urolithins, including glucuronidated forms, in human volunteers. They found a diverse profile and variable concentration of urolithins in urine, providing insights into the metabolic fate of ellagitannins in humans (Pfundstein et al., 2014).
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O10/c20-7-1-3-9-10-4-2-8(6-12(10)28-18(26)11(9)5-7)27-19-15(23)13(21)14(22)16(29-19)17(24)25/h1-6,13-16,19-23H,(H,24,25)/t13-,14-,15+,16-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBXNRJGUDTJQS-KSPMYQCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urolithin A glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B1474135.png)
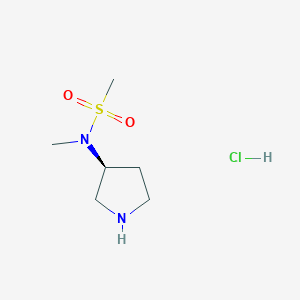
![N-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1474140.png)
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1474143.png)
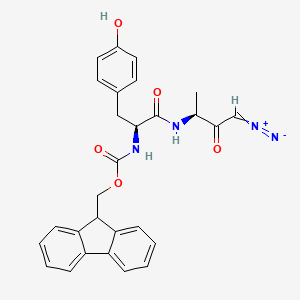
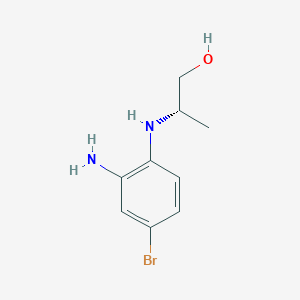
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-ylamine](/img/structure/B1474148.png)



